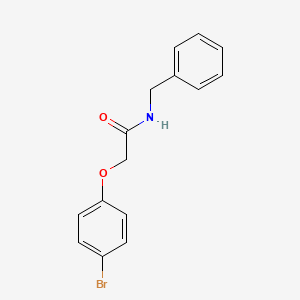

N-benzyl-2-(4-bromophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-benzyl-2-(4-bromophenoxy)acetamide" involves multiple steps, including acetylation, alkylation, and nitration processes. For instance, chemoselective N-acetylation followed by reaction with propargyl bromide in the presence of K2CO3 has been used to synthesize similar compounds (Belay, Kinfe, & Muller, 2012). Optimal conditions for alkylation reactions have also been explored, achieving yields up to 77.42% (Zhang, 2004).

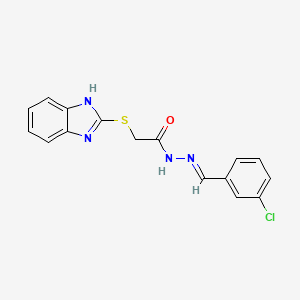

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals diverse interactions and conformations. For example, in some compounds, acetamide and substituent groups form specific dihedral angles with the benzene ring, influencing the crystal structure through hydrogen bonding and C—H⋯π interactions (Xiao et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include carbonylation and reductive processes. A study on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide highlights the influence of catalysts and solvents on product selectivity (Vavasori, Capponi, & Ronchin, 2023).

Physical Properties Analysis

The physical properties of compounds structurally similar to "N-benzyl-2-(4-bromophenoxy)acetamide" include melting points, solubility, and crystalline structure, which are determined by molecular interactions and can affect their application and synthesis.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with various solvents and reagents are crucial for the application of "N-benzyl-2-(4-bromophenoxy)acetamide" and its derivatives. Studies like the chemoselective acetylation of 2-aminophenol using immobilized lipase provide insights into optimizing reaction conditions for achieving desired products with high selectivity (Magadum & Yadav, 2018).

Scientific Research Applications

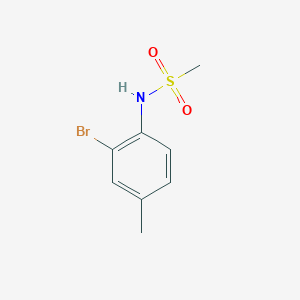

Synthesis and Characterization of Related Compounds

- Antimicrobial Schiff Bases and Thiazolidinone Derivatives : A study detailed the synthesis of various Schiff bases and Thiazolidinone derivatives starting from esterification of p-bromo-m-cresol, leading to compounds with potential antimicrobial activities (Fuloria et al., 2014).

Photocatalytic Degradation Studies

- Degradation of Pharmaceuticals : Research on photocatalytic degradation of pharmaceuticals like acetaminophen, utilizing nanoparticles under UV and sunlight irradiation, might indicate potential environmental applications of related compounds for removing pollutants from water (Jallouli et al., 2017).

Metabolic Phenotyping

- Metabolic Phenotyping in Drug Metabolism : A study explored the metabolism and hepatotoxicity of acetaminophen, providing a framework for understanding how similar compounds might be metabolized or induce toxicity, which could be relevant for drug development and safety evaluations (Coen, 2015).

Antioxidant and Enzyme Inhibition

- Novel Antioxidant Bromophenols : Research on novel bromophenols showed significant antioxidant activities and enzyme inhibitory actions, including against acetylcholinesterase and carbonic anhydrase. This suggests potential therapeutic applications for compounds with similar structures (Öztaşkın et al., 2017).

Chemical Synthesis and Pharmacological Assessment

- Leuckart Synthesis of Acetamide Derivatives : A study on the Leuckart synthesis of acetamide derivatives, including evaluation for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, could provide insights into the chemical synthesis strategies and potential pharmacological applications of N-benzyl-2-(4-bromophenoxy)acetamide (Rani et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-benzyl-2-(4-bromophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUOACIVDSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-bromophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)